N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide
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Overview
Description
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with functional groups that make it suitable for diverse chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 4-methylbenzoic acid.
Formation of Intermediate: The initial step involves the formation of an amide bond between 3-chloro-4-methoxyaniline and an acyl chloride derivative of 4-methylbenzoic acid under basic conditions.
Coupling Reaction: The intermediate is then coupled with an appropriate reagent to introduce the oxoethyl group, often using reagents like ethyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its amide and aromatic functional groups.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s amide bond and aromatic rings allow it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzoate
- N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzenesulfonamide
Uniqueness
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability or specificity in certain reactions or biological assays.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-5-12(6-4-11)17(22)19-10-16(21)20-13-7-8-15(23-2)14(18)9-13/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAVOBGXKDDZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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